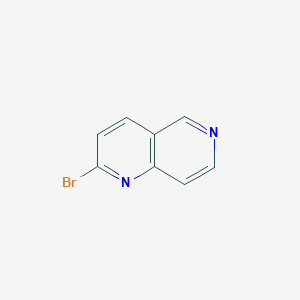

2-Bromo-1,6-naphthyridine

Description

BenchChem offers high-quality 2-Bromo-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZVAKCVQZKTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501169 | |

| Record name | 2-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-06-4 | |

| Record name | 2-Bromo-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72754-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,6-naphthyridine: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for precise interactions with various biological targets, particularly protein kinases. The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of modern drug discovery. The 1,6-naphthyridine scaffold has been successfully incorporated into potent inhibitors of several kinases, including c-Met and cyclin-dependent kinase 5 (CDK5).[2][3]

This guide focuses on a particularly valuable derivative: 2-Bromo-1,6-naphthyridine. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling the construction of diverse molecular libraries through a variety of palladium-catalyzed cross-coupling reactions. This capability makes 2-Bromo-1,6-naphthyridine a crucial starting material for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of new drug candidates.

Chemical Structure and Physicochemical Properties

2-Bromo-1,6-naphthyridine is a bicyclic aromatic heterocycle with the molecular formula C₈H₅BrN₂. The bromine atom is positioned on one of the pyridine rings, adjacent to a nitrogen atom.

Molecular Structure:

Caption: Chemical structure of 2-Bromo-1,6-naphthyridine.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 72754-06-4 | [4] |

| Molecular Formula | C₈H₅BrN₂ | [5] |

| Molecular Weight | 209.04 g/mol | [5] |

| Appearance | Solid (predicted) | Commercial suppliers |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Predicted based on structure |

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.6 | d | J ≈ 8.5 |

| H-4 | ~8.3 | d | J ≈ 8.5 |

| H-5 | ~9.3 | s | - |

| H-7 | ~7.9 | dd | J ≈ 8.0, 4.5 |

| H-8 | ~8.8 | d | J ≈ 8.0 |

-

Rationale: The protons on the pyridine ring containing the bromine (H-3 and H-4) will be downfield due to the electronegativity of the adjacent nitrogen and bromine. The proton at the 5-position is situated between two nitrogen atoms and is expected to be the most deshielded. The protons on the second pyridine ring (H-7 and H-8) will exhibit chemical shifts typical of a substituted pyridine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms of the naphthyridine core.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~142 |

| C-3 | ~124 |

| C-4 | ~138 |

| C-4a | ~122 |

| C-5 | ~155 |

| C-7 | ~121 |

| C-8 | ~151 |

| C-8a | ~147 |

-

Rationale: The carbon atom bearing the bromine (C-2) will have its chemical shift influenced by the halogen. The carbons adjacent to the nitrogen atoms (C-5, C-8, and C-8a) will be shifted downfield.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).[6]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): Peaks at m/z 208 and 210.

-

Loss of Br: A significant fragment at m/z 129, corresponding to the naphthyridine radical cation.

-

Loss of HCN: Fragmentation of the pyridine rings could lead to the loss of hydrogen cyanide (27 amu).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C/C=N stretching vibrations.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 850-750 | C-H out-of-plane bending |

| ~700-500 | C-Br stretch |

Synthesis of 2-Bromo-1,6-naphthyridine: Plausible Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-1,6-naphthyridine is not readily found in a single publication, established methods in heterocyclic chemistry suggest two highly plausible synthetic routes.

Approach 1: Bromination of 1,6-Naphthyridin-2(1H)-one

This approach involves the synthesis of the corresponding naphthyridinone, followed by bromination and subsequent deoxygenation.

Caption: Synthetic workflow for Approach 1.

Step-by-Step Methodology:

-

Synthesis of 1,6-Naphthyridin-2(1H)-one: This precursor can be synthesized through various condensation reactions, for example, from 4-aminonicotinaldehyde and a suitable C2 synthon.[7][8]

-

Bromination: The naphthyridinone is then treated with a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) to convert the ketone to the bromide. This is a standard transformation for converting pyridones and related heterocycles to their bromo derivatives.

-

Purification: The crude 2-Bromo-1,6-naphthyridine is purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of phosphorus-based brominating agents is a classic and effective method for the conversion of the carbonyl group in a pyridone to a bromide. The reaction proceeds through the formation of a phosphate or phosphonate ester intermediate, which is then displaced by bromide.

Approach 2: Sandmeyer Reaction of 2-Amino-1,6-naphthyridine

The Sandmeyer reaction is a well-established method for converting an aromatic amine to a halide via a diazonium salt intermediate.[9][10]

Caption: Synthetic workflow for Approach 2.

Step-by-Step Methodology:

-

Synthesis of 2-Amino-1,6-naphthyridine: This starting material can be prepared from readily available pyridine precursors.

-

Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrobromic acid (HBr), at low temperatures (0-5 °C).

-

Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, with the evolution of nitrogen gas.[11]

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[9] Copper(I) is essential as it facilitates the single-electron transfer to the diazonium salt, initiating the formation of an aryl radical and dinitrogen. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Key Reactions and Applications in Drug Discovery

The synthetic utility of 2-Bromo-1,6-naphthyridine lies in its ability to undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position. This is a cornerstone of modern medicinal chemistry for the rapid generation of analogues for SAR studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound (typically a boronic acid or ester).[12]

Caption: General scheme for Suzuki-Miyaura coupling.

Typical Experimental Protocol:

-

Reaction Setup: To a reaction vessel is added 2-Bromo-1,6-naphthyridine, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent and Degassing: A suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water) is added, and the mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The choice of ligand on the palladium catalyst can significantly impact the reaction efficiency, especially with electron-deficient heterocycles like naphthyridines.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives.[13]

Caption: General scheme for Sonogashira coupling.

Typical Experimental Protocol:

-

Reaction Setup: 2-Bromo-1,6-naphthyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) cocatalyst (e.g., CuI, 2-5 mol%), and a base (typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent) are combined in a reaction vessel under an inert atmosphere.

-

Addition of Alkyne: The terminal alkyne (1.1-1.5 equivalents) is added, and the reaction is stirred at room temperature or with gentle heating.

-

Monitoring and Workup: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification as described for the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cocatalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is crucial for deprotonating the terminal alkyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[1]

Caption: General scheme for Buchwald-Hartwig amination.

Typical Experimental Protocol:

-

Reaction Setup: Under an inert atmosphere, a reaction vessel is charged with 2-Bromo-1,6-naphthyridine, the amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

-

Solvent and Reaction: An anhydrous, aprotic solvent such as toluene or dioxane is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed.

-

Workup and Purification: The reaction is cooled, quenched with water, and extracted. The product is purified by column chromatography.

Causality Behind Experimental Choices: The choice of ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. The strong base is necessary for the deprotonation of the amine to form the palladium-amido complex.

Safety and Handling

As a brominated aromatic heterocycle, 2-Bromo-1,6-naphthyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-1,6-naphthyridine is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its versatile reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the privileged 1,6-naphthyridine scaffold. While a definitive, published synthesis of this compound is elusive, logical and well-precedented synthetic routes can be proposed. This guide provides researchers with the foundational knowledge of its properties, synthesis, and reactivity, enabling its effective use in the design and development of next-generation therapeutics.

References

-

PubChem. (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. National Center for Biotechnology Information. Retrieved from [Link]

- El-Gohary, S. M., & Shaaban, M. R. (2013). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 50(S1), E237-E243.

-

Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

-

Patel, M., et al. (2018). Synthesis of Benzo[5]naphthyridinones Using the Catellani Reaction. Organic Letters, 20(17), 5341–5345.

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600). Retrieved from [Link]

- Li, W., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

-

PubChem. (n.d.). 8-Bromo-1,6-naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(4), 639–645.

- Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.

- Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)

- Maguire, M. P., et al. (1998). Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-Src. Journal of Medicinal Chemistry, 41(26), 5054–5064.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Giacomello, G., Gualtieri, F., Riccieri, F. M., & Stein, M. L. (1965). Synthesis of 2,6-naphthyridine. Tetrahedron Letters, 6(16), 1117–1121.

-

PubChem. (n.d.). 3-Bromo-1,6-naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)

- Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)

- Li, W., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

-

Cui, G., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. ACS Medicinal Chemistry Letters, 4(5), 459–464.

-

Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Apollo Scientific. (n.d.). 2-bromo-1,6-naphthyridine. MOLBASE. Retrieved from [Link]

- Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Ishida, N., et al. (2011). Synthesis of Pyridine-N-oxide–Borane Intramolecular Complexes by Palladium-Catalyzed Reaction of 2-Bromopyridine-N-oxides with Alkynyltriarylborates. Organic Letters, 13(12), 3012–3015.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-BROMO-1,6-NAPHTHYRIDINE72754-06-4,Purity96%_APOLLO-NMR [molbase.com]

- 5. 2-Bromo-1,6-naphthyridin-5(6H)-one | C8H5BrN2O | CID 72213600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 8-bromo-1,6-naphthyridin-2(1h)-one (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

A Comprehensive Technical Guide to 2-Bromo-1,6-naphthyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Naphthyridines, as diazanaphthalenes, are isomeric heterocyclic systems comprising two fused pyridine rings, and their derivatives have garnered significant interest due to their wide array of therapeutic applications.[1][4][5] Among the various substituted naphthyridines, 2-Bromo-1,6-naphthyridine stands out as a versatile building block for the synthesis of novel drug candidates. The presence of the bromine atom at a strategic position offers a reactive handle for a multitude of chemical transformations, enabling the exploration of diverse chemical spaces.

This technical guide provides a comprehensive overview of 2-Bromo-1,6-naphthyridine, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, detailed synthetic methodologies, chemical reactivity, and its applications as a key intermediate in the development of novel therapeutics.

Physicochemical Properties of 2-Bromo-1,6-naphthyridine

A clear understanding of the fundamental properties of a compound is the cornerstone of its effective utilization in synthesis and drug design. The key physicochemical data for 2-Bromo-1,6-naphthyridine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 72754-06-4 | [6][7] |

| Molecular Formula | C₈H₅BrN₂ | [6][7] |

| Molecular Weight | 209.04 g/mol | [6][7] |

| IUPAC Name | 2-Bromo-1,6-naphthyridine | [6] |

| Appearance | White to off-white solid (typical for naphthyridines) | [5] |

| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis of 2-Bromo-1,6-naphthyridine: A Strategic Approach

The synthesis of the 1,6-naphthyridine core can be approached through various strategies, often involving the construction of one pyridine ring onto a pre-existing one.[2][3] A common retrosynthetic analysis suggests a disconnection that leads back to a substituted aminopyridine precursor.

Conceptual Synthetic Workflow

The synthesis of 2-Bromo-1,6-naphthyridine can be logically approached by first constructing the 1,6-naphthyridine scaffold, followed by a selective bromination. However, a more convergent approach involves the use of a pre-brominated pyridine precursor to build the second ring, which can offer better control over regioselectivity.

Caption: A generalized workflow for the synthesis of 2-Bromo-1,6-naphthyridine.

Exemplary Synthetic Protocol

Step 1: Synthesis of a Suitable 4-aminopyridine Precursor The synthesis would commence with a commercially available or readily synthesized 4-aminopyridine derivative bearing appropriate functional groups for the subsequent cyclization.

Step 2: Friedländer-type Cyclization The aminopyridine precursor would then be subjected to a cyclization reaction. For instance, a reaction with a three-carbon building block under acidic or basic conditions would lead to the formation of the second pyridine ring, yielding the 1,6-naphthyridine core. The choice of catalyst and reaction conditions is critical to ensure high yields and prevent side reactions. Acid-mediated intramolecular Friedel-Crafts reactions are a key strategy for synthesizing the benzo[4][9]naphthyridine scaffold, a related structure.[1]

Step 3: Regioselective Bromination The final step involves the selective bromination of the 1,6-naphthyridine core at the 2-position. N-Bromosuccinimide (NBS) is a commonly used reagent for such electrophilic aromatic brominations, often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to favor the desired 2-bromo isomer and minimize the formation of other brominated products.

Chemical Reactivity and Strategic Functionalization

The true value of 2-Bromo-1,6-naphthyridine for medicinal chemists lies in its potential for further chemical modification. The carbon-bromine bond at the 2-position is a versatile functional handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key Transformation Pathways

The electron-deficient nature of the pyridine rings in the naphthyridine system influences its reactivity. The bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions for the functionalization of 2-Bromo-1,6-naphthyridine.

-

Suzuki Coupling: This palladium-catalyzed reaction with boronic acids or esters is a robust method for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of 2-amino-1,6-naphthyridine derivatives. These amino-functionalized compounds are often key intermediates in the synthesis of biologically active molecules.

-

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. The resulting 2-alkynyl-1,6-naphthyridines can be further elaborated or may themselves possess interesting biological properties.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and must be tailored to the specific substrates being used.

Applications in Research and Drug Development

The 1,6-naphthyridine scaffold is a well-established pharmacophore found in compounds with a broad spectrum of biological activities.[1][10] Derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[11]

-

Kinase Inhibitors: The planar, aromatic nature of the 1,6-naphthyridine ring system makes it an ideal scaffold for designing inhibitors that target the ATP-binding site of kinases. For instance, derivatives of the related 1H-imidazo[4,5-h][4][9]naphthyridin-2(3H)-one have been identified as c-Met kinase inhibitors.[10] 2-Bromo-1,6-naphthyridine serves as a key starting material for accessing such complex derivatives through the functionalization strategies outlined above.

-

Antimicrobial Agents: The naphthyridine core is famously present in quinolone antibiotics like nalidixic acid (a 1,8-naphthyridine). The 1,6-naphthyridine isomer and its derivatives have also been explored for their potential as novel antibacterial and antifungal agents.[12]

-

Fluorescent Probes and Materials: Fused polycyclic 1,6-naphthyridines have shown interesting optical and electrochemical properties, suggesting their potential use as organic luminescence materials and fluorescent probes in biological imaging and diagnostics.[1][8]

Conclusion

2-Bromo-1,6-naphthyridine is a high-value chemical entity for researchers and drug development professionals. Its well-defined physicochemical properties and, more importantly, the strategic placement of a bromine atom on the versatile 1,6-naphthyridine scaffold, make it an invaluable building block for the synthesis of diverse and complex molecules. The ability to readily functionalize this core through robust cross-coupling methodologies opens the door to the rapid generation of compound libraries for screening and lead optimization in various therapeutic areas. A thorough understanding of its synthesis and reactivity is paramount to unlocking the full potential of this powerful synthetic intermediate.

References

-

2-Bromo-1,6-naphthyridin-5(6H)-one - PubChem. National Center for Biotechnology Information.

-

2-Bromo-1,6-naphthyridine - CAS:72754-06-4 - Sunway Pharm Ltd.

-

72754-06-4(2-BROMO-1,6-NAPHTHYRIDINE) Product Description - ChemicalBook.

-

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one - Smolecule.

-

8-Bromo-1,6-naphthyridin-2(1H)-one; 8-Bromo-2-hydroxy-1,6-naphthyridine - Vibrant Pharma Inc.

-

Synthesis of Novel Benzo[b][4][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI.

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.

-

The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide - Benchchem.

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI.

-

8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem. National Center for Biotechnology Information.

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. National Center for Biotechnology Information.

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing).

-

2-Bromo-1,7-naphthyridin-8(7H)-one - PubChem. National Center for Biotechnology Information.

-

Selected Screening Conditions for the Preparation of 2-Bromo-1-naphthols - ResearchGate.

-

Synthesis of 2,6-naphthyridine - PubMed. National Center for Biotechnology Information.

-

1,6-Naphthyridine - American Chemical Society.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. National Center for Biotechnology Information.

-

2-Bromo-6-methylpyridine 98 5315-25-3 - Sigma-Aldrich.

-

discovery and SAR study of 1H-imidazo[4,5-h][4][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acs.org [acs.org]

- 6. 2-Bromo-1,6-naphthyridine - CAS:72754-06-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. 72754-06-4 CAS MSDS (2-BROMO-1,6-NAPHTHYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 2-Bromo-1,6-naphthyridin-5(6H)-one | C8H5BrN2O | CID 72213600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Buy 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one [smolecule.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1,6-naphthyridine from Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-1,6-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The synthesis commences with readily available aminopyridine precursors, navigating through the construction of the core 1,6-naphthyridine ring system and culminating in the regioselective introduction of a bromine atom at the C2 position. This document delves into the mechanistic underpinnings of key transformations, offers detailed experimental protocols, and discusses the critical parameters influencing reaction outcomes. The synthesis of the 1,6-naphthyridine core is primarily achieved through a modified Skraup-Doebner-Von Miller reaction, followed by functional group manipulation to install the bromo substituent. This guide is intended to be a valuable resource for researchers engaged in the synthesis of complex heterocyclic compounds and the development of novel pharmaceuticals and functional materials.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2] Among the six possible isomers, the 1,6-naphthyridine framework has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[3][4] Derivatives of 1,6-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antiasthmatic properties.[3][4] The rigid, planar structure of the 1,6-naphthyridine core provides a versatile template for the spatial orientation of various functional groups, enabling precise interactions with biological targets.

The introduction of a bromine atom at the 2-position of the 1,6-naphthyridine ring system yields 2-Bromo-1,6-naphthyridine, a key intermediate for further chemical elaboration. The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse molecular fragments. This capability is invaluable in the generation of compound libraries for drug discovery and the synthesis of complex molecular architectures for materials science applications. This guide will focus on a robust and reproducible synthetic route to 2-Bromo-1,6-naphthyridine starting from a commercially available aminopyridine.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 2-Bromo-1,6-naphthyridine points to 2-amino-1,6-naphthyridine or 1,6-naphthyridin-2(1H)-one as key penultimate intermediates. The bromo group can be introduced via a Sandmeyer reaction on the 2-amino functionality or by conversion of the 2-oxo group. The 1,6-naphthyridine core can be constructed from a suitably substituted 4-aminopyridine derivative through a cyclization reaction that forms the second pyridine ring.

Our primary synthetic strategy will proceed in two main stages:

-

Construction of the 1,6-Naphthyridine Core: This will be achieved using a modified Skraup synthesis, a classic and effective method for the formation of quinoline and naphthyridine ring systems.[5][6] This reaction involves the condensation of an aminopyridine with a three-carbon synthon, typically derived from glycerol or an α,β-unsaturated carbonyl compound, under acidic conditions.

-

Introduction of the Bromine at the C2-Position: This will be accomplished through the synthesis of a 1,6-naphthyridin-2(1H)-one intermediate, followed by its conversion to the desired 2-bromo derivative. This two-step process offers a reliable and high-yielding route to the final product.

Synthesis of the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine ring system from an aminopyridine is a critical step in the overall synthesis. The Skraup synthesis, and its variations like the Doebner-von Miller reaction, provide a powerful tool for this transformation.[7]

The Skraup Synthesis of 1,6-Naphthyridine from 4-Aminopyridine

The most direct route to the parent 1,6-naphthyridine ring system utilizes 4-aminopyridine as the starting material.[3][6] The Skraup reaction involves heating the aminopyridine with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid).[6]

Mechanism: The reaction proceeds through a series of complex steps. Initially, glycerol is dehydrated by the strong acid to form acrolein, an α,β-unsaturated aldehyde. The 4-aminopyridine then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydro-1,6-naphthyridine intermediate. Finally, the oxidizing agent aromatizes this intermediate to yield 1,6-naphthyridine.

Experimental Protocol: Skraup Synthesis of 1,6-Naphthyridine

| Reagent | Molar Eq. | Amount |

| 4-Aminopyridine | 1.0 | (Specify Amount) |

| Glycerol | 3.0 | (Specify Amount) |

| Concentrated H₂SO₄ | - | (Specify Volume) |

| Sodium m-nitrobenzenesulfonate | 1.5 | (Specify Amount) |

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid.

-

With vigorous stirring, add 4-aminopyridine to the sulfuric acid.

-

Add sodium m-nitrobenzenesulfonate as the oxidizing agent.

-

Heat the mixture to 120-130 °C.

-

Slowly add glycerol from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 10).

-

Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 1,6-naphthyridine.

Causality behind Experimental Choices:

-

Glycerol: Serves as the source of the three-carbon acrolein unit required for the formation of the second pyridine ring.

-

Concentrated Sulfuric Acid: Acts as both a dehydrating agent to form acrolein from glycerol and as a catalyst for the cyclization and dehydration steps.

-

Sodium m-nitrobenzenesulfonate: A milder oxidizing agent than nitrobenzene, which can lead to a more controlled reaction.[3]

-

Vigorous Stirring: Essential to ensure proper mixing of the viscous reaction mixture and to prevent localized overheating, which can lead to charring and reduced yields.

-

Slow Addition of Glycerol: The dehydration of glycerol is exothermic. Slow addition helps to control the reaction temperature and prevent a runaway reaction.

-

Alkaline Workup: Neutralizes the strong acid and allows for the extraction of the basic 1,6-naphthyridine product into an organic solvent.

Synthesis of 2-Bromo-1,6-naphthyridine via 1,6-Naphthyridin-2(1H)-one

A more controlled and often higher-yielding approach to 2-Bromo-1,6-naphthyridine involves the synthesis of 1,6-naphthyridin-2(1H)-one as a key intermediate. This intermediate can then be readily converted to the desired bromo-derivative.

Synthesis of 1,6-Naphthyridin-2(1H)-one from 4-Aminonicotinaldehyde

The synthesis of 1,6-naphthyridin-2(1H)-one can be achieved through the condensation of 4-aminonicotinaldehyde with a compound containing an active methylene group, such as malonamide.[8]

Experimental Protocol: Synthesis of 1,6-Naphthyridin-2(1H)-one

| Reagent | Molar Eq. | Amount |

| 4-Aminonicotinaldehyde | 1.0 | (Specify Amount) |

| Malonamide | 1.1 | (Specify Amount) |

| Piperidine | Catalytic | (Specify Amount) |

| Ethanol | - | (Specify Volume) |

Procedure:

-

In a round-bottom flask, dissolve 4-aminonicotinaldehyde and malonamide in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 1,6-naphthyridin-2(1H)-one.

Bromination of 1,6-Naphthyridin-2(1H)-one

The conversion of the 2-oxo group of 1,6-naphthyridin-2(1H)-one to a bromo group is a standard transformation in heterocyclic chemistry. This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Bromo-1,6-naphthyridine

| Reagent | Molar Eq. | Amount |

| 1,6-Naphthyridin-2(1H)-one | 1.0 | (Specify Amount) |

| Phosphorus Oxybromide (POBr₃) | 3.0 | (Specify Amount) |

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, place 1,6-naphthyridin-2(1H)-one.

-

Carefully add phosphorus oxybromide.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-1,6-naphthyridine.

Alternative Route: Sandmeyer Reaction of 2-Amino-1,6-naphthyridine

An alternative pathway to 2-Bromo-1,6-naphthyridine involves the diazotization of 2-amino-1,6-naphthyridine followed by a Sandmeyer reaction. While the direct synthesis of 2-amino-1,6-naphthyridine from an aminopyridine can be challenging, if this intermediate is available, the Sandmeyer reaction offers a reliable method for introducing the bromine atom.

Mechanism: The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary aromatic amine.[4] This is achieved by treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom through a radical-nucleophilic aromatic substitution mechanism.

Characterization and Purity Analysis

The identity and purity of the synthesized 2-Bromo-1,6-naphthyridine should be confirmed by a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and key intermediates. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide unambiguous structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the intermediates and the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound.

Safety Considerations

The synthesis of 2-Bromo-1,6-naphthyridine involves the use of hazardous chemicals, and all experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Handle with extreme care.

-

Phosphorus Oxybromide: Corrosive and reacts violently with water. Handle in a dry environment.

-

Sodium Nitrite: Toxic and an oxidizing agent.

-

Organic Solvents: Many organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of 2-Bromo-1,6-naphthyridine from aminopyridine precursors. The key transformations, including the construction of the 1,6-naphthyridine core via the Skraup synthesis and the introduction of the bromine atom through the bromination of a 1,6-naphthyridin-2(1H)-one intermediate, have been discussed in detail. The provided experimental protocols, along with the mechanistic insights and safety considerations, are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable heterocyclic building block. The versatility of 2-Bromo-1,6-naphthyridine as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential applications in medicine and materials science.

References

-

López-Cara, L. C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6643. [Link]

- Gudipati, R., & Perumal, S. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641.

- Ask This Paper. (2021).

-

Wikipedia. (2023). Sandmeyer reaction. [Link]

- Paudler, W. W., & Pokorny, D. J. (1971). Naphthyridine Chemistry. IX. The Skraup Reaction with Aminonaphthyridines. Journal of Organic Chemistry, 36(12), 1720–1723.

-

American Chemical Society. (2021). 1,6-Naphthyridine. [Link]

- ResearchGate. (2021).

-

Wikipedia. (2023). Friedländer synthesis. [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of Novel Benzo[b][6][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

-

National Center for Biotechnology Information. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

- ResearchGate. (2005). ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines.

-

National Center for Biotechnology Information. (2014). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][8]naphthyridines. [Link]

- ResearchGate. (2015). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.

-

National Center for Biotechnology Information. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

- Chemical Review and Letters. (2025).

- RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.

- De Gruyter. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.

-

PubMed. (1965). Synthesis of 2,6-naphthyridine. [Link]

- Semantic Scholar. (1962). Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine.

-

Organic Chemistry Portal. (2023). Friedlaender Synthesis. [Link]

- ResearchGate. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. acs.org [acs.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

The Skraup Synthesis: A Comprehensive Technical Guide to the Preparation of 1,6-Naphthyridine Derivatives

Abstract

The 1,6-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and functional materials. Among the classical methods for its construction, the Skraup synthesis, a venerable yet powerful reaction, offers a direct route from readily available aminopyridines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Skraup synthesis for preparing 1,6-naphthyridine and its derivatives. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven experimental protocols, and address common challenges and optimization strategies. This guide is structured to provide not only a theoretical framework but also actionable insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the 1,6-Naphthyridine Core

The fusion of two pyridine rings to form the naphthyridine framework gives rise to a class of heterocyclic compounds with a rich and diverse range of applications. There are six possible isomers of naphthyridine, each defined by the positions of the nitrogen atoms.[1] The 1,6-naphthyridine isomer, in particular, has garnered significant attention due to its prevalence in medicinal chemistry and materials science.[2][3] Its derivatives have been reported to exhibit a wide array of biological activities, including potential applications in cancer treatment.[3]

The Skraup synthesis, a reaction traditionally used for the preparation of quinolines, can be effectively adapted to synthesize naphthyridines.[4] This one-pot reaction typically involves heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[4] While conceptually straightforward, the reaction is notoriously vigorous and can be challenging to control.[1] This guide aims to demystify the Skraup synthesis for 1,6-naphthyridine derivatives, providing a robust foundation for its successful implementation.

Mechanistic Insights: The Journey from 4-Aminopyridine to 1,6-Naphthyridine

The Skraup synthesis is a cascade of reactions that transforms simple starting materials into the fused heterocyclic system. The generally accepted mechanism, when applied to the synthesis of 1,6-naphthyridine from 4-aminopyridine, can be delineated into four key stages:

-

Acrolein Formation: Under the strongly acidic and high-temperature conditions, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4]

-

Michael Addition: The amino group of 4-aminopyridine acts as a nucleophile and undergoes a conjugate (Michael) addition to the acrolein.[4]

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the pyridine ring, followed by dehydration to form a partially saturated dihydronaphthyridine intermediate.

-

Oxidation: The final step involves the oxidation of the dihydronaphthyridine intermediate to the fully aromatic 1,6-naphthyridine.[4]

A proposed mechanistic pathway is illustrated in the following diagram:

Caption: Proposed mechanistic pathway for the Skraup synthesis of 1,6-naphthyridine.

Experimental Protocols: A Step-by-Step Guide

The success of the Skraup synthesis hinges on careful control of the reaction conditions. The traditional use of nitrobenzene as an oxidizing agent can lead to highly exothermic and potentially hazardous reactions.[5] Modern modifications often employ milder and more controllable oxidizing agents. Here, we provide a detailed protocol for the synthesis of 1,6-naphthyridine from 4-aminopyridine using a "sulfo-mix" as the oxidizing agent, which has been reported to provide a moderate yield of 40%.[4]

Materials and Reagents

-

4-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

m-Nitrobenzenesulfonic acid sodium salt

-

Crushed ice

-

Concentrated Sodium Hydroxide solution

-

Chloroform (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate

Synthesis of the "Sulfo-mix" Reagent

The "sulfo-mix" is prepared by carefully and slowly adding m-nitrobenzenesulfonic acid sodium salt to concentrated sulfuric acid with cooling. The exact ratio should be determined based on the specific literature procedure being followed.

Reaction Procedure

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminopyridine and glycerol.

-

Slowly and cautiously add the pre-prepared "sulfo-mix" to the reaction mixture with continuous stirring and external cooling (e.g., an ice bath).

-

Once the addition is complete, heat the reaction mixture to 150°C.

-

Maintain the temperature at 150°C for 5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture onto a generous amount of crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline. This step should be performed with caution as it is highly exothermic.

-

Transfer the basic aqueous mixture to a separatory funnel and extract the product multiple times with chloroform.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1,6-naphthyridine.

Purification

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation and Product Characterization

The following table summarizes the reported yield for the synthesis of 1,6-naphthyridine using the "sulfo-mix" method.

| Starting Amine | Oxidizing Agent | Other Conditions | Product | Yield (%) | Reference |

| 4-Aminopyridine | "Sulfo-mix" | Water, 150°C, 5h | 1,6-Naphthyridine | 40 | [4] |

Product Analysis and Characterization:

The identity and purity of the synthesized 1,6-naphthyridine should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 1,6-naphthyridine will show a characteristic set of signals for the aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[6]

-

Mass Spectrometry: This technique will confirm the molecular weight of the product.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Challenges and Troubleshooting: Navigating the Intricacies of the Skraup Synthesis

The Skraup synthesis, while effective, is not without its challenges. Understanding and mitigating these potential issues is crucial for a successful outcome.

Common Issues and Solutions:

-

Exothermic Reaction: The reaction can be highly exothermic, especially with traditional oxidizing agents like nitrobenzene.

-

Tar Formation: The harsh acidic and high-temperature conditions can lead to the polymerization of acrolein and other intermediates, resulting in the formation of a significant amount of tar, which complicates product isolation.[4]

-

Solution: Careful temperature control and the use of milder reaction conditions can help to minimize tar formation. Post-reaction workup, including steam distillation, can be effective in separating the volatile product from the non-volatile tar.

-

-

Low Yields: Incomplete reaction or the formation of side products can lead to lower than expected yields.

-

Solution: Ensure the use of anhydrous reagents and a sufficiently high reaction temperature and duration. Optimization of the ratio of reactants may also be necessary.

-

The following workflow provides a logical approach to troubleshooting common problems encountered in the Skraup synthesis:

Caption: A troubleshooting workflow for the Skraup synthesis of 1,6-naphthyridine.

Conclusion: A Timeless Reaction for Modern Synthesis

The Skraup synthesis, despite its age, remains a relevant and valuable tool for the construction of the 1,6-naphthyridine core. By understanding the underlying mechanism, adhering to carefully controlled experimental protocols, and being prepared to troubleshoot common challenges, researchers can successfully employ this classic reaction to access a range of valuable 1,6-naphthyridine derivatives. The insights and procedures detailed in this guide are intended to serve as a robust resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating their efforts in the development of novel and impactful molecules.

References

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]

-

Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. (2021). ResearchGate. [Link]

-

1,6-Naphthyridine. (2021). American Chemical Society. [Link]

-

Synthesis of Novel Benzo[b][1][2]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]

-

synthesis-of-1-6-naphthyridine-and-its-derivatives-a-systematic-review. (2021). Ask this paper. [Link]

-

Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. (2021). ResearchGate. [Link]

-

Skraup reaction. (n.d.). Wikipedia. [Link]

-

Reaction mechanism of the Skraup quinoline synthesis. (n.d.). ResearchGate. [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. [Link]

-

Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. (1958). Semantic Scholar. [Link]

-

Skraup Reaction. (2022). YouTube. [Link]

-

Quinoline. (n.d.). Organic Syntheses. [Link]

-

One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2025). ResearchGate. [Link]

Sources

- 1. acs.org [acs.org]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR [m.chemicalbook.com]

Friedländer annulation for benzo[b]naphthyridine synthesis

An In-depth Technical Guide to the Friedländer Annulation for Benzo[b]naphthyridine Synthesis

Authored by: A Senior Application Scientist

Abstract

The benzo[b]naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its synthesis has been a subject of intense research, with the Friedländer annulation emerging as a robust and versatile strategy. This guide provides a comprehensive technical examination of the Friedländer annulation for the construction of benzo[b]naphthyridine derivatives. We will delve into the core mechanistic principles, explore strategic considerations for substrate selection, conduct a comparative analysis of classical and modern catalytic systems, and provide detailed, field-proven experimental protocols. The discussion is framed with insights into the causality behind experimental choices, aiming to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness this powerful reaction.

The Significance of the Benzo[b]naphthyridine Core

Benzo[b]naphthyridines are fused nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse biological activities.[1] Derivatives of this scaffold have been investigated for their potential as antiproliferative and cytotoxic agents against various cancer cell lines, PDE5 inhibitors, and monoamine oxidase (MAO) inhibitors for the potential treatment of neurological disorders.[1] The alkaloid aaptamine, which contains a related benzocondensed naphthyridine core, exhibits antibacterial and anticarcinogenic properties.[1] Given their therapeutic potential, the development of efficient and scalable synthetic routes to access this privileged scaffold is of paramount importance in drug discovery and development.

The Friedländer annulation, first reported in 1882, stands as one of the most classic and highly efficient methods for synthesizing quinolines and their aza-analogs, such as naphthyridines.[2][3][4][5] It provides a direct pathway to construct the pyridine ring fused to an existing aromatic or heteroaromatic system, making it exceptionally well-suited for the synthesis of complex polycyclic aza-aromatics like benzo[b]naphthyridines.

Mechanistic Underpinnings of the Friedländer Annulation

The Friedländer synthesis is fundamentally a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a second carbonyl-containing compound that possesses a reactive α-methylene group.[4][6][7] The reaction proceeds via a cyclocondensation that can be catalyzed by either acid or base. Two primary mechanistic pathways are generally accepted, with the specific conditions and substrates potentially favoring one over the other.[4][7][8]

-

Pathway A (Aldol-First): The reaction initiates with an aldol condensation between the enolizable carbonyl compound and the o-aminoaryl carbonyl. This is followed by a dehydration step to form an unsaturated carbonyl intermediate. The final steps involve the formation of a Schiff base (imine) via intramolecular condensation of the amino group with the ketone, followed by a second dehydration (aromatization) to yield the final product.[4][7]

-

Pathway B (Schiff Base-First): Alternatively, the initial step can be the formation of a Schiff base between the amino group of the o-aminoaryl carbonyl and the active methylene compound. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to furnish the aromatic ring.[4]

Both pathways converge on the same final product, and the choice of catalyst can influence the rate-determining step and overall efficiency.

Sources

- 1. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2-Bromo-1,6-naphthyridine: A Critical Scaffold for Research and Development

Abstract

The 1,6-naphthyridine core is a significant "privileged scaffold" in medicinal chemistry and materials science, with derivatives showing a wide array of biological activities and optical properties.[1][2] 2-Bromo-1,6-naphthyridine (CAS No. 72754-06-4) represents a key synthetic intermediate, where the bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. An in-depth understanding of its core physicochemical properties is paramount for its effective utilization in synthesis, process development, and drug design. This technical guide provides a comprehensive overview of the structural, physical, and spectroscopic properties of 2-Bromo-1,6-naphthyridine. It combines available data with predicted characteristics and outlines authoritative, field-proven experimental protocols for their determination, offering a practical framework for researchers, chemists, and drug development professionals.

Molecular Identity and Structural Characteristics

2-Bromo-1,6-naphthyridine is a heterocyclic aromatic compound comprising two fused pyridine rings, with a bromine substituent at the 2-position. The precise placement of the nitrogen atoms and the bromine substituent dictates its electronic distribution, reactivity, and potential for intermolecular interactions.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Bromo-1,6-naphthyridine | --- |

| CAS Number | 72754-06-4 | [3] |

| Molecular Formula | C₈H₅BrN₂ | [3] |

| Molecular Weight | 209.04 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)Br | PubChem |

Physicochemical Properties: A Summary and Guide to Determination

Quantitative data on the physicochemical properties of 2-Bromo-1,6-naphthyridine are not extensively reported in publicly available literature. Therefore, this guide emphasizes the standard methodologies required for their precise determination, which are critical for regulatory submissions, process optimization, and computational modeling.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Characteristic | Experimental Protocol |

|---|---|---|

| Physical State | White to pale yellow solid | Visual Inspection |

| Melting Point | Not reported. Expected for a pure crystalline solid to have a sharp range. | Section 2.1 |

| Aqueous Solubility | Predicted to be low due to its aromatic, heterocyclic structure. | Section 2.2 |

| pKa (Basic) | Expected to be weakly basic. The N6 nitrogen is predicted to be the primary basic center. | Section 2.3 |

| LogP | Predicted: ~1.8 | Computational (e.g., XLogP3) |

Melting Point: A Key Indicator of Purity

Expertise & Causality: The melting point is a fundamental thermal property that provides a rapid assessment of a compound's purity. A sharp melting range (typically ≤ 1 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities, which disrupt the crystal lattice.[4] For a crystalline solid like 2-Bromo-1,6-naphthyridine, an accurate melting point is essential for quality control and for ensuring consistency between batches.

Experimental Protocol: Capillary Melting Point Determination (USP <741>) [5] This protocol describes the standard method for determining the melting range of a solid crystalline compound.

-

Sample Preparation:

-

Ensure the 2-Bromo-1,6-naphthyridine sample is completely dry and finely powdered. If necessary, gently crush the crystals in a mortar.[4]

-

Load the powdered sample into a capillary tube (one end sealed) by tapping the open end into the powder.

-

Compact the sample by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The final packed height should be 2-3 mm.[6]

-

-

Measurement:

-

Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Preliminary Scan (if unknown): Heat at a rate of 10-15 °C/min to determine an approximate melting temperature. Allow the apparatus to cool.[7]

-

Accurate Determination: Insert a new sample. Heat rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts into a clear liquid (T₂).

-

Report the result as a melting range (T₁ - T₂). For a pure compound, perform at least two determinations until consistent values are obtained.

-

Aqueous Solubility: A Determinant of Bioavailability

Expertise & Causality: Aqueous solubility is a critical parameter in drug development, directly influencing a compound's absorption and bioavailability.[8][9] For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed. The "shake-flask" method is the gold-standard equilibrium method for determining thermodynamic solubility, as recommended by regulatory bodies like the FDA.[10]

Experimental Protocol: Shake-Flask Equilibrium Solubility (WHO/FDA Guidelines) [10][11]

-

Preparation:

-

Prepare standard aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Develop and validate a specific analytical method for quantifying 2-Bromo-1,6-naphthyridine, typically reverse-phase HPLC with UV detection. Prepare a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid 2-Bromo-1,6-naphthyridine to vials containing each buffer. The excess solid ensures that a saturated solution is formed.

-

Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance).[11]

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) sufficient to reach equilibrium. This should be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand briefly for large particles to settle.

-

Withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

Dilute the clear filtrate with mobile phase and analyze its concentration using the validated HPLC-UV method.

-

Measure the final pH of the saturated solution to ensure it has not shifted significantly.[10]

-

-

Reporting:

-

Report the solubility in mg/mL or µg/mL at each pH value. The experiment should be performed in at least triplicate.[11]

-

Acidity and Basicity (pKa): Governing Ionization and Interactions

Expertise & Causality: The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. For 2-Bromo-1,6-naphthyridine, the two nitrogen atoms are potential basic centers. The lone pair on N6 is generally more available for protonation than the N1 nitrogen, which is part of a quinoline-like system. The pKa value is crucial as it governs solubility, membrane permeability, and the potential for a molecule to interact with biological targets like enzymes and receptors. Potentiometric titration is a highly accurate and direct method for pKa determination.[12][13][14]

Experimental Protocol: pKa Determination by Potentiometric Titration [13][15]

-

System Calibration:

-

Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[13]

-

-

Sample Preparation:

-

Accurately weigh a sample of 2-Bromo-1,6-naphthyridine and dissolve it in a suitable solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low. Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[13]

-

The initial concentration should be precisely known (e.g., 1 mM).[13]

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[13]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer.

-

For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using a burette or auto-titrator.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The equivalence point (where the base is fully neutralized) is identified as the point of maximum slope on the titration curve, typically found by calculating the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point. At this point, the concentrations of the protonated and neutral species are equal.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and quality control. While specific published spectra for 2-Bromo-1,6-naphthyridine are scarce, its features can be reliably predicted based on its structure and data from analogous compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring without the bromine (H5, H7, H8) will likely appear at lower field due to the electron-withdrawing effect of the adjacent nitrogen atom. The protons on the brominated ring (H3, H4) will also be in the aromatic region, with their specific shifts influenced by the bromine and the N1 nitrogen. Spin-spin coupling between adjacent protons (e.g., H3-H4, H7-H8) would be observed.

-

¹³C NMR: The carbon NMR spectrum is expected to display eight distinct signals for the eight carbon atoms. The carbon atom directly attached to the bromine (C2) will be significantly influenced by the halogen's electronic effects. Carbons adjacent to the nitrogen atoms (e.g., C5, C7, C8a) will typically appear at a lower field (higher ppm) compared to other carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, 2-Bromo-1,6-naphthyridine will show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass units (e.g., at m/z 208 and 210 for the molecular ion). This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

-